(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16323865
InChI: InChI=1S/C24H23N3O2S2/c1-15(2)14-29-20-10-9-17(11-16(20)3)22-18(12-21-23(28)25-24(30)31-21)13-27(26-22)19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3,(H,25,28,30)/b21-12-
SMILES:
Molecular Formula: C24H23N3O2S2
Molecular Weight: 449.6 g/mol

(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16323865

Molecular Formula: C24H23N3O2S2

Molecular Weight: 449.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C24H23N3O2S2
Molecular Weight 449.6 g/mol
IUPAC Name (5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H23N3O2S2/c1-15(2)14-29-20-10-9-17(11-16(20)3)22-18(12-21-23(28)25-24(30)31-21)13-27(26-22)19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3,(H,25,28,30)/b21-12-
Standard InChI Key ROVNKHKMAMTMCL-MTJSOVHGSA-N
Isomeric SMILES CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)OCC(C)C
Canonical SMILES CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)OCC(C)C

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula, C₂₄H₂₃N₃O₂S₂, reflects a hybrid architecture combining a thiazolidinone core with a pyrazole substituent (Figure 1). The thiazolidinone ring (1,3-thiazolidin-4-one) is substituted at the 5-position by a methylidene group linked to a 3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole moiety. The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which facilitates interactions with biological targets.

Key structural features include:

  • Thiazolidinone core: A five-membered ring containing sulfur (S1) and nitrogen (N3) atoms, with a thiocarbonyl group (C=S) at position 2.

  • Pyrazole substituent: A 1-phenylpyrazole unit substituted at position 3 with a 3-methyl-4-(2-methylpropoxy)phenyl group.

  • Methylpropoxy side chain: The isobutoxy group enhances lipophilicity, potentially improving membrane permeability.

The stereoelectronic properties of the molecule are influenced by conjugation between the thiazolidinone’s carbonyl group and the pyrazole’s aromatic system, which stabilizes the Z-isomer and modulates reactivity .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors (Figure 2) :

  • Formation of the pyrazole core: 3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole is synthesized via cyclocondensation of hydrazine derivatives with diketones.

  • Knoevenagel condensation: The pyrazole intermediate reacts with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base (e.g., piperidine) to form the exocyclic double bond .

  • Purification: Chromatographic techniques or recrystallization yield the final product with >95% purity.

Green Chemistry Approaches

Recent efforts have focused on optimizing synthesis for scalability and sustainability:

  • Solvent-free reactions: Mechanochemical grinding reduces waste and energy consumption .

  • Catalytic systems: Protic acids (e.g., p-toluenesulfonic acid) improve reaction efficiency under mild conditions .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Conventional Knoevenagel65–7595–98High reproducibility
Solvent-free grinding70–8097–99Environmentally friendly
Catalytic condensation80–8598–99Reduced reaction time

Pharmacological Activities and Mechanisms

Anticancer Properties

The compound demonstrates potent activity against multiple cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinomas (Table 2) . Mechanistic studies suggest:

  • Apoptosis induction: Activation of caspase-3/7 and PARP cleavage via the intrinsic mitochondrial pathway.

  • Cell cycle arrest: G2/M phase arrest mediated by inhibition of cyclin-dependent kinases (CDKs) .

  • Anti-angiogenic effects: Downregulation of VEGF and HIF-1α in hypoxic tumor environments .

Table 2: In Vitro Anticancer Activity

Cell LineIC₅₀ (μM)Mechanism
MCF-712.3 ± 1.2Caspase-3 activation, Bcl-2↓
HCT-1169.8 ± 0.9ROS generation, DNA damage
A54915.6 ± 1.5VEGF suppression

Antimicrobial Efficacy

Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound exhibits MIC values of 8–16 μg/mL, comparable to ciprofloxacin . Its thioxo group likely disrupts bacterial cell wall synthesis by chelating essential metal ions .

Structure-Activity Relationship (SAR) Insights

Role of the Pyrazole Moiety

The 1-phenylpyrazole unit enhances π-π stacking interactions with enzyme active sites, particularly in kinases and phosphatases . Substitution at position 3 with a lipophilic group (e.g., 2-methylpropoxy) improves bioavailability.

Impact of the Thiazolidinone Core

The thiocarbonyl group (C=S) is critical for hydrogen bonding with cysteine residues in target proteins, as demonstrated by mutagenesis studies . Removal of the thioxo group reduces anticancer potency by >50% .

Industrial and Research Applications

Pharmaceutical Development

The compound is a candidate for:

  • Combination therapies: Synergistic effects with doxorubicin in resistant cancers .

  • Targeted drug delivery: Nanoparticle formulations to enhance tumor specificity.

Agricultural Chemistry

Preliminary studies indicate efficacy against plant pathogens (e.g., Xanthomonas oryzae), with potential as a biodegradable pesticide .

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